4-Iodopyridazine
Overview
Description
4-Iodopyridazine is a heterocyclic organic compound with the molecular formula C4H3IN2 It is a derivative of pyridazine, where an iodine atom is substituted at the fourth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridazine typically involves the iodination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with iodine in the presence of a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran under an inert atmosphere . This reaction proceeds efficiently at room temperature, yielding this compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form pyridazine N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azidopyridazine or cyanopyridazine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Oxidation Products: Pyridazine N-oxides are typical products of oxidation reactions.
Scientific Research Applications
4-Iodopyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodopyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
4-Iodopyridine: Similar in structure but with a pyridine ring instead of pyridazine.
3-Iodopyridazine: Iodine substituted at the third position.
4-Bromopyridazine: Bromine substituted instead of iodine.
Uniqueness: 4-Iodopyridazine is unique due to the specific positioning of the iodine atom on the pyridazine ring, which can influence its reactivity and interactions compared to other halogenated pyridazines. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
4-iodopyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAOLAXMCMTGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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